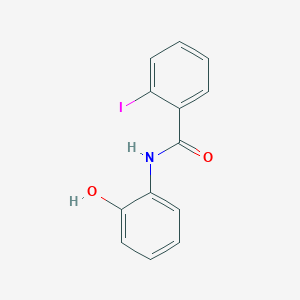![molecular formula C18H19FN2O2 B5795407 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide, also known as LSN 3213128, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The overexpression of c-Myc is a common feature of many types of cancer, making it an attractive target for anti-cancer drug development. LSN 3213128 has shown promising results in preclinical studies as a potential therapy for various types of cancer.
Mécanisme D'action
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 works by inhibiting the protein-protein interaction between c-Myc and Max, which is essential for the transcriptional activity of c-Myc. This inhibition leads to decreased expression of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. The inhibition of c-Myc activity by this compound 3213128 has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound 3213128 has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, this compound 3213128 has been shown to inhibit cell cycle progression and reduce the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 as a research tool is its specificity for the c-Myc/Max protein-protein interaction. This specificity allows for the selective inhibition of c-Myc activity without affecting other cellular processes. However, one limitation of this compound 3213128 is its relatively low potency compared to other c-Myc inhibitors. This may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128. One potential direction is the optimization of the synthesis method to improve the potency and pharmacokinetic properties of the compound. Another direction is the evaluation of this compound 3213128 in combination with other anti-cancer therapies, such as chemotherapy or immunotherapy. Additionally, the use of this compound 3213128 as a research tool to study the role of c-Myc in cancer and other diseases may lead to the identification of new therapeutic targets and biomarkers.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 was first reported in a patent application by Lysosomal Therapeutics Inc. The synthesis involves several steps, including the reaction of 2-fluorobenzoic acid with isobutylamine to form 2-fluoro-N-(2-isobutylaminophenyl)benzamide, which is then reacted with phosgene to form this compound.
Applications De Recherche Scientifique
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound 3213128 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that this compound 3213128 inhibits tumor growth in mouse models of breast and lung cancer.
Propriétés
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-12(2)11-20-17(22)14-8-4-6-10-16(14)21-18(23)13-7-3-5-9-15(13)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAALJKQFRVXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-allyl-3-[(4-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5795324.png)




![2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795351.png)
![4-ethyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5795353.png)


![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5795394.png)


![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)
